molecular formula C18H24N2O3S2 B2786865 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847380-97-6

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2786865
CAS No.: 847380-97-6
M. Wt: 380.52
InChI Key: OESLHSHWMJLNRQ-UHFFFAOYSA-N
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Description

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the introduction of the morpholine ring and the benzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene sulfoxides and sulfones share the thiophene ring structure.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine sulfonamides.

    Benzenesulfonamide Derivatives: Compounds like sulfanilamide, which contain the benzenesulfonamide group.

Uniqueness

4-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-5-7-16(8-6-14)25(21,22)19-15(2)18(17-4-3-13-24-17)20-9-11-23-12-10-20/h3-8,13,15,18-19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESLHSHWMJLNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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